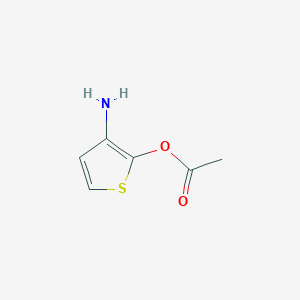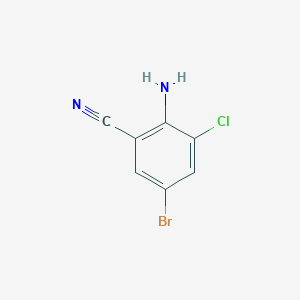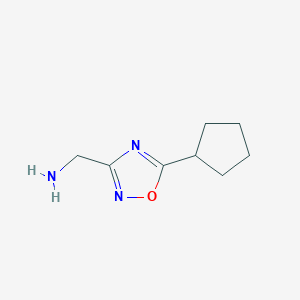
(2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate
Overview
Description
“(2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate” is a versatile chemical compound used in scientific research for its unique properties. It is a sodium salt of phosphoric acid . It consists of sodium cations and dihydrogen phosphate anions .
Synthesis Analysis
This compound is made by hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP 2), a phospholipid that is located in the plasma membrane, by phospholipase C (PLC) .Molecular Structure Analysis
The molecule has a molecular mass of 420.10 g/mol. Its empirical formula is C6H15O15P3 . It is composed of an inositol ring with three phosphate groups bound at the 1, 4, and 5 carbon positions, and three hydroxyl groups bound at positions 2, 3, and 6 .Chemical Reactions Analysis
The binding of phosphate groups to the inositol ring is accomplished by phosphor-ester binding . This bond involves combining a hydroxyl group from the inositol ring and a free phosphate group through a dehydration reaction .Physical And Chemical Properties Analysis
The compound is a versatile chemical compound used in scientific research for its unique properties. Its application ranges from drug delivery systems to catalysis, making it an invaluable tool in various fields of study.Scientific Research Applications
Fluorescent Sensors for H2PO4−
Dihydrogen phosphate (H2PO4−) is crucial in numerous chemical and biological processes. Research by Zhang et al. (2014) highlights advancements in H2PO4− fluorescent sensors. These sensors, based on organic scaffolds, offer simple and low-level determination methods in both organic and aqueous solutions, valuable for supramolecular chemistry and life sciences (Zhang et al., 2014).
Synthesis Catalyst
Kalantari (2012) used triethyl ammonium dihydrogen phosphate as an acidic ionic liquid catalyst for synthesizing 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes, demonstrating good yields and mild conditions. This catalyst's advantages include short reaction times and simplicity in the procedure (Kalantari, 2012).
Amino Acid Biosynthesis
Adlersberg and Sprinson (1984) explored the synthesis of 3-deoxy-d-arabino-2-heptulosonic acid 7-phosphate, a key intermediate in aromatic amino acid biosynthesis. Their work involved mild treatment of specific compounds with diphenylphosphoric chloride, catalytic removal of phenyl residues, and subsequent acid-catalyzed hydrolysis (Adlersberg & Sprinson, 1984).
α-Aminophosphonates Synthesis
Joshi et al. (2010) described an efficient procedure for synthesizing α-aminophosphonates using potassium dihydrogen phosphate as a catalyst under solvent-free conditions. This methodology presents advantages like high yield and short reaction time (Joshi et al., 2010).
Bone Imaging Agents
Castronovo and Callahan (1972) investigated organo-phosphorus compounds as bone imaging agents, focusing on a phosphonate derivative known as HEDSPA for its promising imaging capabilities (Castronovo & Callahan, 1972).
Metabolism in Escherichia coli
Tyhach et al. (1976) examined the metabolic fate of 3,4-dihydroxybutyl-1-phosphonate in Escherichia coli, highlighting its integration into lipid material and revealing insights into the enzymatic processes and lipid analogues involved (Tyhach et al., 1976).
Ionic Liquid Catalyst in Synthesis
Shirini et al. (2017) prepared a new acidic ionic liquid, [H2-DABCO][H2PO4]2, as a catalyst to promote the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, with advantages such as high yields and simple work-up procedure (Shirini et al., 2017).
Mechanism of Action
Inositol trisphosphate or inositol 1,4,5-trisphosphate abbreviated InsP3 or Ins3P or IP3 is an inositol phosphate signaling molecule . While DAG stays inside the membrane, IP3 is soluble and diffuses through the cell, where it binds to its receptor, which is a calcium channel located in the endoplasmic reticulum . When IP3 binds its receptor, calcium is released into the cytosol, thereby activating various calcium regulated intracellular signals .
Safety and Hazards
properties
IUPAC Name |
(2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868999 | |
| Record name | (2,4,5-Trihydroxy-3,6-diphosphonooxycyclohexyl) dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5-Trihydroxy-4,6-diphosphonooxycyclohexyl) dihydrogen phosphate | |
CAS RN |
1219383-17-1 | |
| Record name | (2,4,5-Trihydroxy-3,6-diphosphonooxycyclohexyl) dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)








![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)


